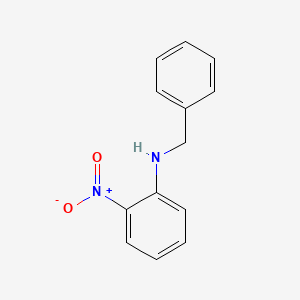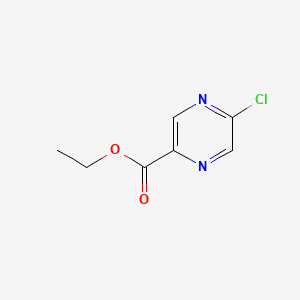
N-benzyl-2-nitroaniline
Vue d'ensemble
Description
N-benzyl-2-nitroaniline, also known as N-benzyl-2-nitrobenzene, is an aromatic compound belonging to the nitrobenzene family. It is a colorless, crystalline solid that is soluble in common organic solvents such as acetone and ethanol. This compound has a wide range of applications in the field of chemistry and is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Nonlinear Optical Properties
N-Benzyl-2-Nitroaniline (N-benzyl-2-methyl-4-nitroaniline, BNA) has been extensively studied for its nonlinear optical properties. Research by Kalaivanan and Srinivasan (2017) demonstrated the synthesis and growth of BNA crystals, highlighting their significant nonlinear optical potential. The study showed that BNA's second harmonic generation (SHG) efficiency was twice that of the inorganic standard KDP, indicating its potential in optical applications (Kalaivanan & Srinivasan, 2017). Similarly, Hashimoto et al. (1997) synthesized various N-substituted derivatives of 4-nitroaniline, including N-benzyl-MNA, which exhibited high SH activity, thermostability, and phase-matching ability, underscoring the material's suitability for practical use in nonlinear optics (Hashimoto et al., 1997).
Synthesis of Benzimidazoles
The compound has also been involved in the synthesis of benzimidazoles. Machin et al. (1976) discussed the cyclization of N-acetylated derivatives of N-benzyl-o-nitroaniline, leading to the formation of 2-aryl-1-hydroxybenzimidazoles, suggesting its role in the creation of complex organic structures (Machin et al., 1976). Gardiner et al. (1995) further explored this area by reacting substituted 2-nitroanilines with benzylic and other halides in a cascade process involving alkylation-cyclization-O-alkylation, forming benzimidazoles (Gardiner et al., 1995).
Spectroscopic Studies and Terahertz Radiation
Kuroyanagi et al. (2006) measured the refractive index and absorption coefficient of BNA in the terahertz frequency regime, revealing resonances in specific directions and suggesting its potential in terahertz applications (Kuroyanagi et al., 2006). Thirupugalmani et al. (2017) reported on the influence of polar solvents on the growth of BNA crystals and their efficiency in terahertz generation, further emphasizing the material's relevance in this field (Thirupugalmani et al., 2017).
Mécanisme D'action
Target of Action
N-Benzyl-2-nitroaniline is primarily targeted for use in the field of optoelectronics . It is a non-linear optical (NLO) material, which means it can change its optical properties in response to the intensity of light . The primary targets of this compound are therefore the optical signal-processing devices in information-telecommunication systems .
Mode of Action
The mode of action of this compound involves its interaction with light. As an NLO material, it exhibits a gigantic nonlinearity, ultra-fast response due to π-electrons, and low refractive index . These properties allow this compound to support devices in next-generation highly-advanced information society, where further improvements in speed of signal-processing, frequency-bandwidth, power consumption, compactness of devices are strongly required .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its synthesis and growth. It is synthesized and grown through an aqueous solution using a low temperature solution growth technique . The morphology of the this compound crystals can be influenced by the solvents used in its synthesis .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can consider its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in terms of how it is synthesized, distributed in a crystal lattice, and how it interacts with light. The this compound crystals are grown from polar protic and aprotic solvents . The bulk and surface qualities of the grown crystals are observed to be influenced by the solvents employed to grow the this compound crystals .
Result of Action
The result of this compound’s action is the generation of second-order non-linear optical effects . These effects are widely utilized for optical signal-processing devices in information-telecommunication systems . The efficiency of second harmonic generation of this crystal is confirmed to be 1.66 times comparing to KDP crystal .
Action Environment
The action environment of this compound is influenced by the solvents used in its synthesis. The morphology of the this compound crystals and their growth can be influenced by the solvents used . A particular solvent can create a favorable solute–solvent environment at the progressing crystal–solution interface which improves the overall quality of the this compound single crystals and results in the significant enhancement in the THz efficiencies .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUKNRSKBRAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334736 | |
| Record name | N-benzyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5729-06-6 | |
| Record name | N-benzyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














